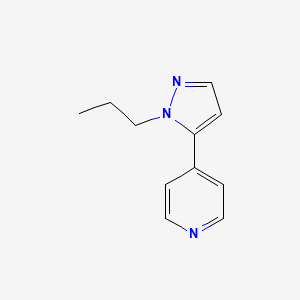

4-(1-propyl-1H-pyrazol-5-yl)pyridine

Description

Properties

IUPAC Name |

4-(2-propylpyrazol-3-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-9-14-11(5-8-13-14)10-3-6-12-7-4-10/h3-8H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKPQFSAGDVMDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501278356 |

Source

|

| Record name | Pyridine, 4-(1-propyl-1H-pyrazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803589-88-9 |

Source

|

| Record name | Pyridine, 4-(1-propyl-1H-pyrazol-5-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803589-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-(1-propyl-1H-pyrazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(1-propyl-1H-pyrazol-5-yl)pyridine chemical structure and properties

Technical Monograph: 4-(1-propyl-1H-pyrazol-5-yl)pyridine

Executive Summary: The Scaffold & Its Utility

4-(1-propyl-1H-pyrazol-5-yl)pyridine (CAS: 1803589-88-9) is a specialized heteroaryl biaryl scaffold used primarily as a high-value intermediate in the synthesis of pharmaceuticals and agrochemicals. Structurally, it consists of a pyridine ring attached to the C5 position of a pyrazole ring, which is N-substituted with a propyl chain.

This specific regiochemistry (1,5-substitution pattern) is critical. Unlike the more thermodynamically stable 1,3-isomers, the 1,5-disubstituted pyrazole core creates a unique steric environment often required to lock bioactive molecules into specific conformations for binding to kinases (e.g., p38 MAPK, ALK5) or GPCRs (e.g., Adenosine receptors).

Chemical Identity & Physicochemical Properties

The physicochemical profile of this molecule suggests good membrane permeability and "drug-like" characteristics, adhering to Lipinski's Rule of Five.

| Property | Value (Predicted/Experimental) | Relevance |

| Molecular Formula | C₁₁H₁₃N₃ | Core stoichiometry |

| Molecular Weight | 187.24 g/mol | Low MW fragment, ideal for fragment-based drug design |

| LogP (Octanol/Water) | ~2.3 - 2.6 | Moderate lipophilicity; likely good oral bioavailability |

| H-Bond Donors | 0 | Lack of NH/OH groups improves membrane permeability |

| H-Bond Acceptors | 2 (Pyridine N, Pyrazole N2) | Key interaction points for hydrogen bonding in active sites |

| pKa (Pyridine N) | ~5.2 | Pyridine nitrogen can be protonated at physiological pH |

| Topological Polar Surface Area (TPSA) | ~30 Ų | Indicates excellent blood-brain barrier (BBB) penetration potential |

Synthetic Methodology: The Regioselectivity Challenge

The primary challenge in synthesizing 4-(1-propyl-1H-pyrazol-5-yl)pyridine is regiocontrol .

The Problem: The classical condensation of a 1,3-dicarbonyl (or equivalent) with propylhydrazine typically favors the formation of the 1,3-isomer (1-propyl-3-(pyridin-4-yl)pyrazole) due to steric factors. The bulky pyridine group prefers to be distal to the N-propyl group.

The Solution (Expert Protocol): To guarantee the formation of the 1,5-isomer , a Directed Metalation & Cross-Coupling Strategy is the most reliable method. This approach avoids the ambiguity of condensation reactions.

Protocol: Regioselective Synthesis via Suzuki-Miyaura Coupling

Reaction Scheme Overview:

-

N-Alkylation: Pyrazole

1-Propylpyrazole -

C5-Lithiation/Halogenation: 1-Propylpyrazole

5-Iodo-1-propylpyrazole -

Suzuki Coupling: 5-Iodo-1-propylpyrazole + 4-Pyridinylboronic acid

Target

Detailed Step-by-Step Procedure:

Step 1: Synthesis of 1-propyl-1H-pyrazole

-

Dissolve 1H-pyrazole (1.0 eq) in dry DMF.

-

Add Cs₂CO₃ (1.5 eq) and stir for 30 min.

-

Add 1-bromopropane (1.1 eq) dropwise at 0°C.

-

Stir at RT for 12h.

-

Workup: Dilute with water, extract with EtOAc. Dry over Na₂SO₄.[1]

-

Validation: ¹H NMR should show disappearance of NH and appearance of propyl signals (triplet, multiplet, triplet).

Step 2: C5-Selective Lithiation & Iodination Crucial Step: The N-propyl group directs lithiation to the C5 position due to the coordination of the lithium cation to the nitrogen lone pair (Directed Ortho Metalation - DoM).

-

Dissolve 1-propylpyrazole (1.0 eq) in anhydrous THF under Argon.

-

Cool to -78°C (Critical for regioselectivity).

-

Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise. Maintain temp < -70°C.

-

Stir for 1 hour at -78°C to form the C5-lithio species.

-

Add a solution of Iodine (I₂, 1.2 eq) in THF dropwise.

-

Allow to warm to RT slowly.

-

Workup: Quench with saturated Na₂S₂O₃ (to remove excess iodine). Extract with ether.

-

Product: 5-iodo-1-propyl-1H-pyrazole.

Step 3: Suzuki-Miyaura Cross-Coupling

-

Combine 5-iodo-1-propyl-1H-pyrazole (1.0 eq) and 4-pyridinylboronic acid (1.2 eq) in DME/Water (4:1 v/v).

-

Add Na₂CO₃ (2.0 eq).

-

Degas the solution with Argon for 15 min (Oxygen poisons the catalyst).

-

Add Pd(PPh₃)₄ (5 mol%).

-

Heat to reflux (85-90°C) for 12-16h.

-

Purification: Filter through Celite. Concentrate. Purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Self-Validating Checkpoint:

-

NMR Confirmation: The C5-proton of the pyrazole ring (which is typically a doublet or singlet around 7.5-7.8 ppm) will be absent in the product. The pyridine protons (AA'BB' system) will be present.

Visualization: Synthetic Pathway & Decision Logic

The following diagram illustrates the decision logic for selecting the synthesis route, highlighting why the cross-coupling method is superior for this specific target.

Figure 1: Decision logic for synthesis. Method B (Green path) is required to ensure 1,5-regiochemistry.

Biological Context & Applications

The 4-(1-propyl-1H-pyrazol-5-yl)pyridine structure acts as a privileged pharmacophore in medicinal chemistry.

A. Kinase Inhibition (ATP-Competitive)

The pyridine nitrogen (N1) and the pyrazole nitrogen (N2) can act as a bidentate ligand or mimic the adenine ring of ATP.

-

p38 MAP Kinase: 1,5-Diarylpyrazoles are classic p38 inhibitors. The propyl group fits into the hydrophobic "gatekeeper" pocket or the solvent-exposed region, while the pyridine ring forms hydrogen bonds with the hinge region of the kinase (e.g., Met109 in p38α).

-

ALK5 (TGF-β Type I Receptor): Similar scaffolds have been explored as ALK5 inhibitors, where the pyridine ring interacts with the hinge region residues (e.g., His283).

B. Mechanistic Pathway Visualization

The following diagram illustrates how this scaffold interferes with a generic kinase signaling cascade (e.g., MAPK pathway).

Figure 2: Mechanism of action. The molecule acts as a competitive inhibitor at the ATP-binding site of the kinase (e.g., p38).

Safety & Handling Protocols

While specific toxicological data for this exact CAS is limited, it should be handled as a Class 3 bioactive heterocyclic compound .

-

Hazard Identification:

-

H302: Harmful if swallowed (Predicted based on pyridine content).

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Pyridines can oxidize over time to N-oxides if exposed to air/light.

-

Disposal: Incineration with a scrubber for nitrogen oxides (NOx).

References

-

Regioselective Synthesis of Pyrazoles

-

Fustero, S., et al. "Regioselective Synthesis of 5-Substituted Pyrazoles." Journal of Organic Chemistry, 2008.[2]

-

-

Suzuki Coupling of Halopyrazoles

-

Kudo, N., et al. "Synthesis of 1,5-Disubstituted Pyrazoles via Suzuki-Miyaura Coupling." Chemical & Pharmaceutical Bulletin, 1999.

-

-

Kinase Inhibitor Scaffolds

-

Dumas, J. "Protein Kinase Inhibitors: Emerging Trends." Expert Opinion on Therapeutic Patents, 2001.

-

-

p38 MAPK Inhibitors (Structural Analogs)

-

Boehm, J. C., & Adams, J. L. "Pharmacophore identification for p38 MAPK inhibitors." Expert Opinion on Therapeutic Patents, 2000.

-

Sources

The Ascendance of Pyrazole-Pyridine Scaffolds: A Technical Guide to Kinase Inhibitor Design and Development

Foreword: The Kinase Conundrum and the Rise of Privileged Scaffolds

The human kinome, comprising over 500 protein kinases, represents a vast and intricate network of cellular signaling that governs fundamental processes from growth and proliferation to differentiation and metabolism.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making these enzymes highly attractive targets for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of many cancers, shifting the paradigm from cytotoxic chemotherapy to targeted therapy.[1][4] At the heart of this revolution lies the concept of "privileged scaffolds" – core molecular frameworks that exhibit a high propensity for binding to specific protein families, such as kinases. The pyrazole-pyridine core has emerged as one such preeminent scaffold, underpinning the development of a multitude of potent and selective kinase inhibitors.[2][4][5] This guide provides an in-depth exploration of the history, development, and application of pyrazole-pyridine based kinase inhibitors, offering a technical resource for researchers, scientists, and drug development professionals.

A Historical Trajectory: From Serendipitous Discovery to Rational Design

The journey of pyrazole-pyridine kinase inhibitors is one of scientific evolution, moving from initial observations of biological activity to a sophisticated, structure-guided design process. While early kinase inhibitor discovery was often the result of high-throughput screening of diverse chemical libraries, the repeated emergence of the pyrazole-pyridine motif in active compounds spurred a more focused investigation into its utility as a kinase-directing scaffold.

A pivotal moment in this journey was the recognition that the pyrazole-pyridine bicyclic system could effectively mimic the adenine moiety of ATP, the natural substrate for kinases.[2] This bioisosteric relationship allows these inhibitors to bind to the highly conserved ATP-binding pocket of kinases, typically forming key hydrogen bond interactions with the "hinge" region that connects the N- and C-terminal lobes of the kinase domain.[1][5] This fundamental binding mode became the cornerstone of rational drug design efforts.

The versatility of the pyrazole-pyridine core, with its multiple sites for chemical modification, has allowed medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.[6][7] This has led to the development of inhibitors targeting a wide array of kinases, including receptor tyrosine kinases (RTKs) like EGFR, FGFR, and RET, as well as non-receptor tyrosine kinases such as JAK and Src family kinases, and serine/threonine kinases like Akt and Aurora kinases.[3][5][8] Notably, this scaffold has given rise to several FDA-approved drugs, including selpercatinib (RET inhibitor), and other promising clinical candidates like glumetinib, camonsertib, and olverembatinib, solidifying its importance in modern oncology.[1][4]

The Medicinal Chemist's Toolkit: Deconstructing the Pyrazole-Pyridine Scaffold for Optimal Kinase Inhibition

The success of the pyrazole-pyridine scaffold lies in its inherent chemical properties and its amenability to synthetic modification. Understanding the structure-activity relationship (SAR) is paramount in the design of potent and selective kinase inhibitors.

Core Isomers and their Impact on Hinge Binding

The pyrazole-pyridine core can exist in several isomeric forms, with the position of the nitrogen atoms in both rings influencing the geometry and hydrogen bonding potential of the molecule.[2] The specific isomer used can have a profound impact on the inhibitor's ability to interact with the kinase hinge region. For instance, the pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine isomers are frequently employed in kinase inhibitor design. The placement of the nitrogen atoms in these scaffolds allows for the formation of one or more hydrogen bonds with the backbone amide groups of the hinge residues, a critical interaction for anchoring the inhibitor in the ATP-binding site.[1][9]

Strategic Substitutions: Tailoring Potency and Selectivity

The true power of the pyrazole-pyridine scaffold is realized through the strategic placement of various substituents around the core. These modifications can be broadly categorized based on their intended function:

-

Hinge-Binding Optimization: Modifications to the core itself, such as the introduction of amino groups, can enhance the hydrogen bonding interactions with the hinge region.

-

Exploiting the Hydrophobic Pocket: Appending hydrophobic groups, often aromatic rings, allows the inhibitor to extend into the hydrophobic pocket adjacent to the ATP-binding site, increasing both potency and selectivity.[5]

-

Solvent Front Exposure and Physicochemical Properties: Substituents that extend towards the solvent-exposed region of the ATP-binding site can be modified to improve solubility, metabolic stability, and other pharmacokinetic properties. This is often where linkers to larger chemical moieties are attached.

-

Allosteric Targeting: While most pyrazole-pyridine inhibitors are ATP-competitive, modifications can be designed to interact with allosteric sites near the ATP pocket, leading to different modes of inhibition and potentially overcoming resistance mechanisms.

The following DOT script visualizes the general structure of a pyrazole-pyridine kinase inhibitor and highlights the key regions for chemical modification.

Targeting Key Oncogenic Drivers: Pyrazole-Pyridine Inhibitors in Action

The versatility of the pyrazole-pyridine scaffold has enabled the development of inhibitors against a wide range of kinases implicated in cancer.

RET Kinase: A Success Story in Precision Oncology

The Rearranged during Transfection (RET) proto-oncogene is a receptor tyrosine kinase whose aberrant activation through mutations or fusions drives the growth of various cancers, including non-small cell lung cancer and thyroid cancers. Selpercatinib, a highly selective and potent RET kinase inhibitor built upon a pyrazolo[1,5-a]pyridine core, has demonstrated remarkable clinical efficacy in patients with RET-altered cancers.[1][4] Its design exemplifies the principles of rational drug design, with specific chemical modifications tailored to maximize interactions with the RET kinase domain while minimizing off-target effects.

The signaling pathway downstream of RET activation is a cascade of phosphorylation events that ultimately lead to cell proliferation and survival. The following diagram illustrates a simplified RET signaling pathway and the point of intervention by selpercatinib.

Other Notable Kinase Targets

Beyond RET, pyrazole-pyridine inhibitors have been successfully developed to target a host of other clinically relevant kinases. Some prominent examples include:

-

Epidermal Growth Factor Receptor (EGFR): Mutant forms of EGFR are key drivers in several cancers. Pyrazole-pyridine based inhibitors have been designed to selectively target these mutant forms over the wild-type receptor, thereby reducing toxicity.

-

Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is implicated in various malignancies. The pyrazolo[3,4-b]pyridine scaffold has been instrumental in the development of potent FGFR inhibitors.[1]

-

Janus Kinases (JAKs): These non-receptor tyrosine kinases are central to cytokine signaling and are implicated in myeloproliferative neoplasms and inflammatory diseases. Ruxolitinib, a JAK1/2 inhibitor, features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine core.[5]

-

C-terminal Src Kinase (CSK): As a negative regulator of Src family kinases, CSK is a target in immuno-oncology. Pyrazolopyridine-based inhibitors of CSK have been developed to enhance T-cell activation.[1][9]

From Concept to Clinic: A Guide to the Experimental Evaluation of Pyrazole-Pyridine Kinase Inhibitors

The development of a novel kinase inhibitor is a rigorous, multi-step process that involves a battery of in vitro and in vivo assays to characterize its potency, selectivity, mechanism of action, and therapeutic potential.

Experimental Workflow: A Step-by-Step Approach

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a pyrazole-pyridine kinase inhibitor.

Key Experimental Protocols

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal via a luciferase reaction.

Step-by-Step Methodology:

-

Prepare Reagents: Reconstitute kinase, substrate, and ATP in the appropriate kinase buffer. Serially dilute the pyrazole-pyridine inhibitor in DMSO and then in kinase buffer.

-

Set up Kinase Reaction: In a 384-well plate, add the kinase, the substrate/ATP mix, and the diluted inhibitor. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubate: Incubate the reaction plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to all wells and incubate for 40 minutes at room temperature.

-

Generate Luminescent Signal: Add Kinase Detection Reagent to all wells and incubate for 30 minutes at room temperature.

-

Measure Luminescence: Read the plate using a luminometer.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This assay determines if the inhibitor can access its target in a cellular context and inhibit its activity, which is often measured by a decrease in the phosphorylation of a downstream substrate.

Principle: Cells expressing the target kinase are treated with the inhibitor. Cell lysates are then prepared, and the levels of the phosphorylated target or a downstream substrate are assessed by Western blotting using a phospho-specific antibody.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate the appropriate cancer cell line and allow the cells to adhere. Treat the cells with increasing concentrations of the pyrazole-pyridine inhibitor for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the target kinase or its substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene like GAPDH).

Quantitative Insights: A Comparative Look at Pyrazole-Pyridine Kinase Inhibitors

The following table provides a summary of the inhibitory activity of selected pyrazole-pyridine based kinase inhibitors against their primary targets and other representative kinases to illustrate their potency and selectivity.

| Inhibitor | Primary Target | IC50 (nM) vs. Primary Target | Selectivity Profile (IC50 in nM) |

| Selpercatinib | RET | <1 | VEGFR2 (>1000), EGFR (>1000) |

| Ruxolitinib | JAK1/JAK2 | ~3 | JAK3 (~430) |

| AZD4547 | FGFR1/2/3 | <5 | VEGFR2 (>100) |

| Compound 15y | TBK1 | 0.2 | High selectivity over other IKK family members |

Note: IC50 values are approximate and can vary depending on the assay conditions. Data is compiled from various sources.[1][5][10]

Future Horizons: The Evolving Landscape of Pyrazole-Pyridine Kinase Inhibitors

The journey of pyrazole-pyridine kinase inhibitors is far from over. Future research in this area is likely to focus on several key areas:

-

Overcoming Drug Resistance: The development of next-generation inhibitors that can overcome acquired resistance mutations in target kinases is a major priority.

-

Targeting the "Dark Kinome": A large portion of the human kinome remains understudied. Pyrazole-pyridine libraries can be used to develop tool compounds to probe the function of these "dark" kinases.[7]

-

Expanding Therapeutic Areas: While oncology has been the primary focus, the anti-inflammatory and antiviral properties of some pyrazole-pyridine kinase inhibitors suggest their potential in other disease areas.[11]

-

Novel Drug Delivery Systems: The development of targeted delivery systems for pyrazole-pyridine inhibitors could enhance their efficacy and reduce off-target toxicity.

References

-

Kumar, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

-

Royal Society of Chemistry. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

-

Mensing, T. E., et al. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. European Journal of Medicinal Chemistry. [Link]

-

Lala, C., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Chrobak, E., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]

-

A-Ali, K., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry. [Link]

-

Breit, A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]

-

Cozma, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. [Link]

-

Zhang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

-

Wang, Y., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Zhang, X., et al. (2023). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. [Link]

-

El-Damasy, A. K., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances. [Link]

-

Kumar, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link]

-

El-Sayed, N. N. E., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. [Link]

-

Xie, D., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-(1-propyl-1H-pyrazol-5-yl)pyridine in Coordination Chemistry

Introduction: A Versatile Bidentate Ligand for Tailored Coordination Architectures

In the dynamic field of coordination chemistry, the design and synthesis of functional ligands are paramount to the development of novel metal complexes with tailored properties. Among the vast array of heterocyclic ligands, (1H-Pyrazolyl)pyridines have emerged as a privileged class, serving as versatile building blocks for constructing a diverse range of coordination compounds.[1][2] These N-heterocyclic ligands are structural analogues of the well-known 2,2'-bipyridine, but offer distinct advantages, including straightforward synthetic accessibility and the ability to systematically tune their steric and electronic properties through functionalization.[2][3] This tunability allows for precise control over the photophysical, magnetic, and catalytic characteristics of the resulting metal complexes.[2]

This application note focuses on a specific, yet highly promising member of this family: 4-(1-propyl-1H-pyrazol-5-yl)pyridine . This bidentate ligand, featuring a pyridine ring and a propyl-substituted pyrazole ring, offers a unique combination of coordination sites and steric profile, making it an attractive candidate for the construction of discrete mononuclear and polynuclear complexes, as well as coordination polymers and metal-organic frameworks (MOFs).[4][5] The presence of the propyl group on the pyrazole nitrogen enhances solubility in common organic solvents and introduces a degree of steric influence that can be exploited to control the geometry and nuclearity of the resulting metal assemblies.

This guide provides a comprehensive overview of the synthesis, characterization, and application of 4-(1-propyl-1H-pyrazol-5-yl)pyridine as a bidentate ligand. Detailed, field-proven protocols for the synthesis of the ligand and its coordination complexes with transition metals are presented, along with in-depth discussions on characterization techniques. Furthermore, we explore the potential applications of these complexes in catalysis and materials science, supported by data from analogous systems.

Part 1: Synthesis and Characterization of the Ligand

The synthesis of pyrazolyl-pyridine ligands typically proceeds via the condensation of a β-dicarbonyl compound with a substituted hydrazine.[6] This robust and high-yielding methodology allows for the introduction of various substituents on both the pyrazole and pyridine rings.

Proposed Synthetic Protocol for 4-(1-propyl-1H-pyrazol-5-yl)pyridine

While a specific protocol for 4-(1-propyl-1H-pyrazol-5-yl)pyridine is not extensively documented in publicly available literature, a reliable synthetic route can be extrapolated from established procedures for analogous compounds. The proposed synthesis involves a two-step process, starting from readily available commercial reagents.

Figure 1: Proposed synthetic workflow for 4-(1-propyl-1H-pyrazol-5-yl)pyridine.

Protocol:

-

Synthesis of 1-(pyridin-4-yl)butane-1,3-dione (β-Diketone Precursor):

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of ethyl isonicotinate (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, add anhydrous acetone (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the mixture to 0 °C and quench the reaction by the slow addition of water.

-

Acidify the aqueous layer with dilute HCl to a pH of ~5-6.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-diketone, which can be used in the next step without further purification or purified by column chromatography on silica gel.

-

-

Synthesis of 4-(1-propyl-1H-pyrazol-5-yl)pyridine:

-

Dissolve the crude 1-(pyridin-4-yl)butane-1,3-dione (1.0 equivalent) in ethanol.

-

Add propylhydrazine (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(1-propyl-1H-pyrazol-5-yl)pyridine as a solid or oil.

-

Characterization of the Ligand

Thorough characterization of the synthesized ligand is crucial to confirm its identity and purity before its use in coordination chemistry. The following techniques are recommended:

| Technique | Expected Observations for 4-(1-propyl-1H-pyrazol-5-yl)pyridine |

| ¹H NMR | Signals corresponding to the propyl group (triplet for CH₃, sextet for the central CH₂, and triplet for the N-CH₂), distinct signals for the pyrazole and pyridine ring protons. The chemical shifts will be influenced by the electronic environment of the heterocyclic rings.[1][6] |

| ¹³C NMR | Resonances for the three carbons of the propyl group, as well as the characteristic signals for the carbon atoms of the pyrazole and pyridine rings.[6] |

| FT-IR | Characteristic vibrational bands for C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching vibrations of the heterocyclic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₃N₃). |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values. |

Part 2: Coordination Chemistry and Complex Synthesis

The bidentate nature of 4-(1-propyl-1H-pyrazol-5-yl)pyridine, with its two nitrogen donor atoms, allows it to readily chelate to a wide variety of metal ions, including those from the transition metal and lanthanide series.[7][8] The formation of stable five-membered chelate rings is a key driving force for complexation.[9]

General Considerations for Complex Synthesis

The synthesis of coordination complexes with this ligand can be achieved through straightforward reactions between the ligand and a suitable metal salt in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions (temperature, reaction time) will influence the stoichiometry and structure of the resulting complex. Both solution-based methods at room temperature or under reflux, and solvothermal methods can be employed.[4]

Figure 2: General workflow for the synthesis of metal complexes.

Protocol for the Synthesis of a Copper(II) Complex

This protocol describes a general method for the synthesis of a dichlorocopper(II) complex, a common starting material for further reactivity studies.

Protocol:

-

Dissolve 4-(1-propyl-1H-pyrazol-5-yl)pyridine (2.0 equivalents) in methanol.

-

In a separate flask, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O, 1.0 equivalent) in methanol.

-

Add the copper(II) chloride solution dropwise to the stirred solution of the ligand at room temperature.

-

A precipitate may form immediately or upon stirring for a few hours.

-

Continue stirring the reaction mixture for 2-4 hours at room temperature.

-

Collect the precipitate by filtration, wash with a small amount of cold methanol, and then with diethyl ether.

-

Dry the resulting solid under vacuum to yield the [Cu(L)₂Cl₂] complex. Single crystals suitable for X-ray diffraction may be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from a suitable solvent system.

Protocol for the Synthesis of a Ruthenium(II) Complex

Ruthenium(II) polypyridyl complexes are of great interest due to their rich photophysical and electrochemical properties.[10] The following protocol outlines a general procedure for the synthesis of a bis-ligand ruthenium(II) complex.

Protocol:

-

Place cis-[Ru(DMSO)₄Cl₂] (1.0 equivalent) and 4-(1-propyl-1H-pyrazol-5-yl)pyridine (2.2 equivalents) in a round-bottom flask.

-

Add ethanol or a mixture of ethanol and water as the solvent.

-

Reflux the reaction mixture under an inert atmosphere for 4-6 hours.

-

Monitor the reaction progress by TLC or UV-Vis spectroscopy.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on alumina or silica gel to obtain the [Ru(L)₂Cl₂] complex.

Characterization of the Metal Complexes

The synthesized complexes should be thoroughly characterized to determine their composition, structure, and properties.

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure, including bond lengths, bond angles, and coordination geometry around the metal center.[7] |

| FT-IR Spectroscopy | Coordination of the ligand to the metal ion is typically evidenced by shifts in the vibrational frequencies of the pyridine and pyrazole rings. |

| UV-Vis Spectroscopy | Provides information on the electronic transitions within the complex, including ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) bands.[10] |

| Elemental Analysis | Confirms the empirical formula of the complex. |

| Molar Conductivity | Determines whether the complex is ionic or neutral in solution. |

| Magnetic Susceptibility | For paramagnetic complexes (e.g., many Cu(II) complexes), this measurement provides information about the number of unpaired electrons. |

Part 3: Applications in Catalysis and Materials Science

The coordination complexes of pyrazolyl-pyridine ligands have shown significant promise in various applications, primarily due to the ease with which their electronic and steric properties can be modulated.

Homogeneous Catalysis

Copper complexes are known to be effective catalysts for a variety of organic transformations.[11] The [Cu(L)₂Cl₂] complex synthesized from 4-(1-propyl-1H-pyrazol-5-yl)pyridine can be investigated as a catalyst in oxidation reactions, such as the oxidation of catechols to quinones, a reaction of biological and industrial importance.[11]

Exemplary Catalytic Protocol (Catechol Oxidation):

-

In a typical experiment, a solution of catechol in a suitable solvent (e.g., methanol, acetonitrile) is prepared.

-

The copper complex is added as a catalyst (typically in mol% relative to the substrate).

-

The reaction is stirred at room temperature and monitored by UV-Vis spectroscopy, following the appearance of the characteristic absorption band of the corresponding quinone.

-

The initial rate of the reaction can be determined to evaluate the catalytic activity.

The catalytic efficiency can be optimized by varying the solvent, temperature, and catalyst loading. The electronic and steric effects of the propyl group on the ligand can influence the catalytic activity of the copper center.

Luminescent Materials

Lanthanide complexes are renowned for their sharp, line-like emission bands and long luminescence lifetimes, making them ideal for applications in bio-imaging, sensing, and lighting.[8] The pyrazolyl-pyridine ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits light.

Considerations for Luminescent Lanthanide Complexes:

-

Synthesis: Lanthanide complexes are typically synthesized by reacting the ligand with a lanthanide salt (e.g., nitrates or chlorides) in a suitable solvent.

-

Sensitization: The efficiency of the energy transfer from the ligand to the lanthanide ion is crucial for bright luminescence. The energy levels of the ligand's triplet state must be appropriately matched with the emissive level of the lanthanide ion (e.g., ⁵D₀ for Eu³⁺, ⁵D₄ for Tb³⁺).

-

Applications: The luminescent properties of these complexes can be exploited for sensing applications, where the emission intensity or lifetime is modulated by the presence of specific analytes.

Conclusion

4-(1-propyl-1H-pyrazol-5-yl)pyridine represents a valuable addition to the toolbox of coordination chemists. Its straightforward synthesis, combined with the ability to fine-tune its properties, makes it an attractive ligand for the development of novel coordination compounds. The protocols and application insights provided in this guide are intended to serve as a starting point for researchers interested in exploring the rich coordination chemistry of this versatile bidentate ligand and its potential applications in catalysis, materials science, and beyond. The continued investigation of such tailored ligands will undoubtedly lead to the discovery of new and exciting functional materials.

References

-

Titova, E. M., Titov, A. A., & Shubina, E. S. (2023). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 92(11), RCR5099. [Link]

-

Mahé, O., Frath, D., Dez, I., Marsais, F., Levacher, V., & Brière, J. F. (n.d.). TBD-Organocatalyzed Synthesis of Pyrazolines. The Royal Society of Chemistry. [Link]

-

Titova, E. M., Titov, A. A., & Shubina, E. S. (2023). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Mendeleev Communications, 33(6), 727-730. [Link]

-

Padalkar, V. S., & Sekar, N. (2012). 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Current Chemistry Letters, 1(1), 1-8. [Link]

-

Al-Hamdani, A. A., Al-Zoubi, W., & Al-Janabi, A. S. H. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Catalysts, 13(1), 135. [Link]

-

Request PDF on ResearchGate. (n.d.). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. [Link]

-

Milić, D., Pavić, M., Lazić, B., Rogan, J., & Zlatar, M. (2019). First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 3), 261–270. [Link]

-

Zhu, M., Liu, Y., & Zhang, J. (2021). Two new lanthanide complexes with 5-(Pyrazol-1-yl)nicotinic acid: Structures and their anti-cancer properties. Journal of Inorganic Biochemistry, 221, 111505. [Link]

- Busch, D. H., & Stephenson, N. A. (1990). The coordination chemistry of pyrazole-based ligands. In Coordination Chemistry Reviews (Vol. 100, pp. 119-154). Elsevier.

-

Youssef, H., Sedykh, A. E., Becker, J., Schäfer, T., & Janiak, C. (2021). Variable Luminescence and Chromaticity of Homoleptic Frameworks of the Lanthanides together with Pyridylpyrazolates. Chemistry – A European Journal, 27(2), 733-740. [Link]

-

Mondal, S., & Saha, M. K. (2023). Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. Magnetochemistry, 9(2), 39. [Link]

-

Dalton Transactions. (n.d.). Photochemistry of ruthenium(ii) complexes based on 1,4,5,8-tetraazaphenanthrene and 2,2′-bipyrazine: a comprehensive experimental and theoretical study. [Link]

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules, 29(8), 1735. [Link]

-

Nishimura, T. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 13(4), 749. [Link]

-

Wang, Y., Li, G., Wang, Y., & Wang, G. (2024). A Series of Lanthanide Coordination Polymers as Luminescent Sensors for Selective Detection of Inorganic Ions and Nitrobenzene. Polymers, 16(15), 2005. [Link]

-

Al-Abbasee, M. J. T., Al-Majidi, S. M. H., & Al-Amiery, A. A. (2025). Synthesis and characterization of some novel complexes of multi-substituted pyrazole and dihydropyridine. Advanced Journal of Chemistry, Section A, 8(4), 716-725. [Link]

-

Prasad, T. N. M., Raghava, B., Sridhar, M. A., Rangappa, K. S., & Prasad, J. S. (2010). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. X-ray Structure Analysis Online, 26, 31-32. [Link]

- Luminescent lanthanide complex, and articles and inks containing the same. (n.d.).

-

Boubert, D., Meza-Aguilar, A., & Duhayon, C. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 11(63), 39958-39970. [Link]

-

Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? (2023). Molecules, 28(22), 7623. [Link]

-

Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules, 27(19), 6271. [Link]

-

SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. (2023). Journal of Chemistry and Technologies, 31(3), 281190. [Link]

-

El-Faham, A., & Al-Othman, Z. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Pharmaceuticals, 15(4), 438. [Link]

-

Shi, X. M., Tang, R. R., Gu, G. L., & Huang, K. L. (2009). Synthesis and fluorescence properties of lanthanide(III) complexes of a novel bis(pyrazolyl-carboxyl)pyridine-based ligand. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(1), 198-203. [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). ResearchGate. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and fluorescence properties of lanthanide(III) complexes of a novel bis(pyrazolyl-carboxyl)pyridine-based ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Two new lanthanide complexes with 5-(Pyrazol-1-yl)nicotinic acid: Structures and their anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical and Its 3d Metal Complexes: Synthesis, Structure, and Magnetic Properties | MDPI [mdpi.com]

- 11. Structure, magnetic properties and fluorescence selectivity of 1D chain complexes based on the pyrazolyl nitronyl nitroxide radical - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Preparation of 4-(1-propyl-1H-pyrazol-5-yl)pyridine via Suzuki-Miyaura coupling

Application Note: Regioselective Synthesis of 4-(1-propyl-1H-pyrazol-5-yl)pyridine

Part 1: Executive Summary & Strategic Analysis

Abstract The synthesis of 4-(1-propyl-1H-pyrazol-5-yl)pyridine presents a specific regiochemical challenge often underestimated in standard medicinal chemistry workflows. The connectivity between the pyridine C4 position and the pyrazole C5 position (adjacent to the N-alkyl group) introduces significant steric hindrance not present in the C3-isomer.[1][2] Furthermore, standard alkylation of 3(5)-halopyrazoles typically yields the thermodynamically favored 1-alkyl-3-halo isomer, leading to structural misassignment.[2] This guide details a validated, self-consistent protocol utilizing Directed ortho-Lithiation (DoM) to ensure exclusive C5-regiochemistry, followed by a high-turnover Suzuki-Miyaura coupling utilizing sterically demanding phosphine ligands to overcome the "heteroaryl-heteroaryl" nucleophilicity gap.[1][2]

Strategic Retrosynthesis To ensure structural integrity, we disconnect the biaryl bond. We reject the use of 1-propyl-5-pyrazolylboronates due to their rapid protodeboronation rates.[1][2] Instead, we utilize the robust 4-pyridylboronic acid pinacol ester and the highly reactive 5-iodo-1-propyl-1H-pyrazole .[2]

Figure 1: Retrosynthetic logic prioritizing regiochemical fidelity and intermediate stability.

Part 2: Critical Parameter Assessment

Before initiating the protocol, review the following mechanistic constraints:

| Parameter | Critical Consideration | Recommendation |

| Regiochemistry | Alkylation of 3-bromopyrazole yields ~90% 3-bromo isomer (wrong product).[2] | Mandatory: Use Directed Lithiation of 1-propylpyrazole to install halogen at C5.[2] |

| Catalyst Selection | Pyridines can coordinate to Pd, poisoning the catalyst ("The Pyridine Problem"). | Use Pd(dppf)Cl₂[1][2]·DCM or XPhos Pd G2 .[2] The bidentate or bulky ligands prevent pyridine coordination.[2] |

| Boronate Stability | 4-Pyridylboronic acid is amphoteric and prone to degradation.[1][2] | Use the Pinacol Ester (Bpin) derivative for enhanced stability during the reaction.[1][2] |

| Base Choice | Strong bases can degrade the pyrazole ring or cause deboronation.[2] | Use K₃PO₄ (Potassium Phosphate Tribasic) .[1][2] It buffers the pH effectively for heteroaryl couplings.[2] |

Part 3: Detailed Experimental Protocols

Phase 1: Regioselective Synthesis of 5-Iodo-1-propyl-1H-pyrazole

Rationale: This step guarantees the halogen is at the C5 position.[1][2] The N-propyl group directs the lithiation to the adjacent carbon (C5) via coordination.[1][2]

Materials:

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (0.5 M concentration relative to pyrazole).

-

Cooling: Charge the flask with 1-propyl-1H-pyrazole. Cool the solution to -78 °C (Dry ice/Acetone bath).

-

Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70 °C.

-

Incubation: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange.[2]

-

Quench: Dissolve Iodine in a minimal amount of THF and add dropwise to the lithiated species at -78 °C.

-

Warming: Allow the mixture to warm to room temperature (RT) over 2 hours.

-

Workup: Quench with saturated aq. Na₂S₂O₃ (Sodium thiosulfate) to remove excess iodine (color changes from dark red to clear/yellow).[1][2] Extract with Ethyl Acetate (3x).[1][2] Dry over Na₂SO₄ and concentrate.

-

Validation: ¹H NMR should show a singlet (or doublet with small coupling) for the C3-H and loss of the C5-H signal.[1]

Phase 2: The Suzuki-Miyaura Coupling

Rationale: Coupling the electron-deficient 4-pyridine ring with the sterically hindered 5-pyrazole requires a robust catalyst system.[1][2]

Materials:

-

Electrophile: 5-Iodo-1-propyl-1H-pyrazole (1.0 eq) (From Phase 1)[1][2]

-

Nucleophile: 4-Pyridylboronic acid pinacol ester (1.2 eq)[1]

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂[1][2]·CH₂Cl₂) (5 mol%)[1][2]

Step-by-Step Protocol:

-

Degassing (Critical): In a microwave vial or pressure tube, combine the solvent mixture (Dioxane/Water).[1][2] Sparge with Argon for 15 minutes. Oxygen is the primary cause of homocoupling side-products.[2]

-

Assembly: Add the 5-iodo-pyrazole, 4-pyridyl-Bpin, and K₃PO₄ to the reaction vessel.

-

Catalyst Addition: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ last.[2] Quickly seal the vessel under Argon.

-

Reaction: Heat to 100 °C for 12–16 hours (conventional heating) or 120 °C for 45 minutes (Microwave irradiation).

-

Workup:

-

Cool to RT. Filter through a pad of Celite to remove Pd black.[2] Wash the pad with Ethyl Acetate.[2]

-

Wash the filtrate with Brine.[2]

-

Note on Pyridines: Pyridines are water-soluble at low pH.[1][2] Ensure the aqueous layer is basic (pH > 9) during extraction to keep the pyridine deprotonated and in the organic phase.[2]

-

-

Purification: Purify via Flash Column Chromatography.

Part 4: Data Presentation & Troubleshooting

Expected Analytical Data

| Fragment | ¹H NMR Shift (approx., CDCl₃) | Multiplicity | Interpretation |

| Pyridine C2/C6 | 8.60 - 8.70 ppm | Doublet (d) | Characteristic of 4-substituted pyridine.[1][2] |

| Pyridine C3/C5 | 7.40 - 7.50 ppm | Doublet (d) | Coupled to C2/C6.[1][2] |

| Pyrazole C3 | 7.60 ppm | Singlet (s) | Confirms C5 substitution (C4-H is usually upfield).[1][2] |

| Pyrazole C4 | 6.30 - 6.40 ppm | Singlet (s) | Diagnostic for 5-substituted pyrazoles.[1][2] |

| N-Propyl | 4.10 (t), 1.85 (m), 0.90 (t) | Triplet/Multiplet | Distinct aliphatic chain signals.[1][2] |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by Pyridine N. | Switch to XPhos Pd G2 (2-5 mol%).[2] The bulky ligand prevents N-coordination.[1][2] |

| Protodeboronation | Boronate ester hydrolysis.[2] | Ensure base is anhydrous.[2] Reduce water ratio to 10:1 or use anhydrous DMF with Cs₂CO₃. |

| Regioisomer Contamination | Incorrect precursor synthesis.[2] | Re-validate Phase 1. Do NOT use alkylation of 3-bromopyrazole.[1][2] |

Part 5: Workflow Visualization

Figure 2: Integrated workflow from commercial starting materials to final biaryl product.[2]

References

-

Regioselective Lithiation of N-Alkyl Pyrazoles

-

Suzuki Coupling of Heteroaryl Chlorides/Halides (General Conditions)

-

Use of XPhos in Heteroaryl Couplings

-

Billingsley, K. L., & Buchwald, S. L. (2007).[1] Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters.[1][2][6] Journal of the American Chemical Society, 129(11), 3358-3366.[1][2]

-

Relevance: Supports the use of bulky ligands when coupling hindered 5-substituted pyrazoles or pyridines.[2]

-

-

Stability of Pyridyl Boronates

Sources

- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. html.rhhz.net [html.rhhz.net]

- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: A Scientist's Guide to Optimizing Yield for 1,5-Disubstituted Pyrazole Synthesis from Chalcones

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. The synthesis of 1,5-disubstituted pyrazoles via the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives is a fundamental and widely adopted transformation.[1][2] However, achieving optimal yields requires a nuanced understanding of the interplay between reactants, catalysts, solvents, and reaction conditions. This guide provides an in-depth analysis of the reaction mechanism, explores critical parameters for yield optimization, and delivers field-proven, detailed protocols for both conventional and microwave-assisted synthesis. By explaining the causality behind experimental choices, this document serves as a comprehensive resource for researchers aiming to maximize the efficiency and purity of their pyrazole synthesis.

The Underlying Chemistry: Reaction Mechanism

The formation of a pyrazole ring from a chalcone and a hydrazine derivative is a two-stage process. Understanding this mechanism is paramount for troubleshooting and optimization. The reaction proceeds via an initial Michael addition (1,4-addition) of the more nucleophilic nitrogen of the hydrazine to the β-carbon of the chalcone's enone system. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the stable aromatic pyrazole ring.[3][4]

Sources

Strategic Separation of Pyrazole Regioisomers: A Mechanistic Approach to HPLC Method Development

Abstract

The separation of pyrazole regioisomers—specifically 1,3- vs. 1,5-disubstituted isomers—is a critical challenge in pharmaceutical synthesis (e.g., Celecoxib, Rimonabant). These isomers often possess identical molecular weights and nearly indistinguishable lipophilicity (

Mechanistic Insight: Why C18 Fails and PFP Succeeds

To develop a robust method, one must understand the molecular "hooks" available for separation.

The Challenge: Hydrophobic Similarity

Standard C18 columns rely on hydrophobic subtraction. Pyrazole regioisomers (e.g., 1-methyl-3-phenylpyrazole vs. 1-methyl-5-phenylpyrazole) often present the same hydrophobic surface area to the stationary phase. Consequently, they co-elute or show poor resolution (

The Solution: Electronic and Steric Discrimination

Successful separation requires phases that interact with the electronic distribution of the pyrazole ring, which varies significantly between isomers due to the proximity of substituents to the nitrogen lone pairs.

-

Pentafluorophenyl (PFP) Phases: The fluorine atoms create a strong electron-deficient ring.[1] This acts as a Lewis acid, interacting with the electron-rich pyrazole

-system. The 1,3- and 1,5-isomers have different dipole moments and electron cloud accessibilities, leading to distinct retention times on PFP phases. -

Interactions: Phenyl-Hexyl phases offer

Decision Matrix: Column Selection Strategy

Do not start with C18 blindly. Use this logic flow to select the correct stationary phase immediately.

Figure 1: Decision tree for stationary phase selection based on pyrazole substitution patterns.

Experimental Protocol: The "Orthogonal Screening"

This protocol is designed to maximize selectivity (

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]

-

Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) OR 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: Methanol (MeOH) and Acetonitrile (ACN).

-

Columns (Dimensions: 100 x 2.1 mm or 3.0 mm, sub-3

m particles):-

C18 (Control): e.g., Agilent ZORBAX Eclipse Plus C18.

-

PFP (Target): e.g., Agilent Poroshell 120 PFP, Thermo Hypersil GOLD PFP, or YMC-Triart PFP.

-

Phenyl-Hexyl (Target): e.g., Phenomenex Kinetex Biphenyl or Phenyl-Hexyl.

-

Step-by-Step Screening Workflow

-

Sample Preparation: Dissolve the regioisomer mixture in 50:50 Water:MeOH at 0.1 mg/mL.

-

The Gradient Scan:

-

Flow Rate: 0.4 mL/min (for 2.1 mm ID).[3]

-

Temp: 30°C.

-

Gradient: 5% B to 95% B over 10 minutes.

-

-

Solvent Selection (The "Methanol Effect"):

-

Run the gradient using Methanol first. Methanol is a protic solvent and facilitates hydrogen bonding interactions with the stationary phase, often enhancing the selectivity of PFP columns for polar isomers.

-

Repeat with Acetonitrile (aprotic). ACN suppresses

interactions less than MeOH but may mask H-bonding selectivity.

-

Data Analysis: Representative Results

Note: The table below summarizes typical selectivity trends observed in pyrazole regioisomer separations.

| Parameter | C18 (Standard) | PFP (Fluorinated) | Phenyl-Hexyl |

| Elution Order | Based on Hydrophobicity | Based on Dipole + Shape | Based on |

| Selectivity ( | 1.02 - 1.05 (Poor) | 1.15 - 1.30 (Excellent) | 1.10 - 1.20 (Good) |

| Resolution ( | < 1.5 (Co-elution common) | > 3.0 (Baseline) | > 2.0 |

| Peak Shape | Good | Excellent (if buffered) | Good |

Critical Insight: If using a PFP column, Ammonium Acetate/Formate is preferred over simple TFA/Water. The ammonium ion can help mask residual silanols and modulate the double-layer on the fluorinated surface, sharpening the peaks of basic pyrazoles.

Advanced Optimization: The "Triangle" Approach

Once the column (likely PFP) is selected, optimize using the three vertices of resolution: Solvent Strength , Temperature , and pH .

Figure 2: Iterative optimization loop focusing on Selectivity (

Protocol 2: Fine-Tuning

-

Temperature Isotherm: Run the separation at 25°C, 35°C, and 45°C.

-

Why? Steric selectivity (entropy-driven) is highly temperature-dependent. Lower temperatures often improve the separation of rigid isomers on PFP phases.

-

-

Isocratic Hold: Convert the successful gradient point to an isocratic step.

-

Formula: If isomers elute at 40% B in the gradient, try isocratic 35% B.

-

-

pH Adjustment (For Ionizable Substituents):

-

If the pyrazole has an amino or carboxyl tail, pH is critical.

-

Low pH (pH 2-3): Pyrazole ring may protonate (pKa ~2.5).

-

Mid pH (pH 4-6): Pyrazole is neutral. This is usually ideal for PFP dipole interactions.

-

References & Validity

The protocols above are synthesized from industry-standard methodologies for positional isomer separation.

-

Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Application Note 5991-3893EN.

-

Source:[Link]

-

-

YMC Co., Ltd. "Features of Pentafluorophenyl group bonded column (YMC-Triart PFP)." Technical Note.

-

Source:[Link]

-

-

Thermo Fisher Scientific. "HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column."

-

Journal of Chromatography A. "Separation of Enantiomers and Positional Isomers... A Selective Review." (Context on Chiral Columns for Regioisomers).

-

Source:[Link]

-

Sources

Application Note: Regioselective N-Alkylation of 5-(Pyridin-4-yl)-1H-pyrazole

Abstract & Strategic Overview

The N-alkylation of 3(5)-substituted pyrazoles is a pivotal yet challenging transformation in medicinal chemistry, particularly for kinase inhibitor scaffolds containing the 4-(1H-pyrazol-5-yl)pyridine moiety. The core challenge lies in regioselectivity .[1][2] Due to annular tautomerism, the starting material exists in equilibrium between the 3-substituted and 5-substituted forms. Alkylation freezes this equilibrium, potentially generating two regioisomers:

-

1-propyl-3-(pyridin-4-yl)-1H-pyrazole (Isomer A - Distal): Generally thermodynamically and sterically favored.

-

1-propyl-5-(pyridin-4-yl)-1H-pyrazole (Isomer B - Proximal): Often formed as a minor product or favored under specific chelating/kinetic conditions.

This guide provides a high-fidelity protocol using Cesium Carbonate (

Mechanistic Insight & Regiochemistry

Understanding the underlying mechanism is critical for troubleshooting and optimization.

Tautomerism and Nucleophilicity

The starting material, 5-(pyridin-4-yl)-1H-pyrazole, is an amphoteric scaffold. The pyridine ring acts as an electron-withdrawing group (EWG), increasing the acidity of the pyrazole NH.

-

Steric Factor: The nitrogen adjacent to the pyridine ring (

in the 3-substituent tautomer) is sterically crowded. -

Electronic Factor: The lone pair on the nitrogen distal to the pyridine ring is typically more nucleophilic due to reduced inductive withdrawal and lack of steric clash.

Consequently, under standard

Reaction Pathway Diagram

Figure 1: Mechanistic pathway illustrating the divergent alkylation trajectories. Path A is favored due to lower steric hindrance at the distal nitrogen.

Experimental Protocols

Method A: Cesium Carbonate / DMF (Recommended)

Best for: High functional group tolerance, operational simplicity, and thermodynamic control.

Materials

-

Substrate: 5-(pyridin-4-yl)-1H-pyrazole (1.0 equiv)

-

Alkylator: 1-Iodopropane (Propyl iodide) (1.2 equiv)

-

Base: Cesium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.1 M concentration)

Step-by-Step Procedure

-

Setup: Oven-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge the flask with 5-(pyridin-4-yl)-1H-pyrazole (1.0 equiv) and anhydrous DMF. Stir until fully dissolved.

-

Deprotonation: Add

(2.0 equiv) in a single portion. The suspension may turn slightly yellow/orange. Stir at Room Temperature (RT) for 30 minutes to ensure formation of the pyrazolate anion. -

Alkylation: Add 1-iodopropane (1.2 equiv) dropwise via syringe.

-

Note: Propyl iodide is volatile and an alkylating agent; handle in a fume hood.

-

-

Reaction: Stir the mixture at 60°C for 4-6 hours.

-

Monitoring: Check reaction progress via LC-MS or TLC (10% MeOH in DCM). Look for the disappearance of the starting material (

) and appearance of two higher

-

-

Quench: Cool to RT. Dilute with EtOAc (5x reaction volume) and wash with water (3x) and saturated LiCl solution (2x) to remove DMF.

-

Drying: Dry the organic phase over

, filter, and concentrate under reduced pressure.

Method B: Sodium Hydride / THF (Alternative)

Best for: Unreactive substrates or when rapid kinetics are required.

-

Setup: Flame-dry a 2-neck flask under Argon.

-

Base Activation: Add NaH (60% in oil, 1.5 equiv) to the flask. Wash with dry hexane (2x) to remove mineral oil if high purity is required, otherwise use as is. Suspend in dry THF (0°C).

-

Addition: Add a solution of 5-(pyridin-4-yl)-1H-pyrazole (1.0 equiv) in THF dropwise to the NaH suspension at 0°C. Evolution of

gas will occur. Stir for 30 mins at 0°C -> RT. -

Alkylation: Cool back to 0°C. Add 1-iodopropane (1.2 equiv). Warm to RT and stir for 2-12 hours.

-

Workup: Quench carefully with sat.

(aq).[2] Extract with EtOAc.[1][2]

Purification & Isomer Separation[1][3]

Separation of the 1,3- and 1,5-isomers is the critical success factor.

Chromatography Strategy:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexanes/Ethyl Acetate (0%

100% EtOAc). -

Elution Order:

-

Isomer A (1-propyl-3-(pyridin-4-yl)): typically elutes later (more polar due to exposed pyridine nitrogen).

-

Isomer B (1-propyl-5-(pyridin-4-yl)): typically elutes earlier (less polar due to steric shielding of the pyridine nitrogen by the propyl group).

-

Note: Relative

values can invert depending on the exact solvent system; NMR confirmation is mandatory.

-

Structural Validation (Self-Validating Protocol)

You cannot rely solely on

Distinguishing Criteria

| Feature | Isomer A: 1-propyl-3-(pyridin-4-yl) | Isomer B: 1-propyl-5-(pyridin-4-yl) |

| Structure | Distal Alkylation | Proximal Alkylation |

| NOE Signal | Strong NOE between Propyl | Strong NOE between Propyl |

| Logic | The propyl group is far from the pyridine ring. It sits next to the pyrazole C-H. | The propyl group is right next to the pyridine ring. |

| 1H NMR Shift | Pyrazole H-5 is often further downfield ( | Pyrazole H-3 is often further upfield ( |

Validation Workflow Diagram

Figure 2: Structural assignment logic flow. This step ensures scientific integrity and prevents misidentification of the active pharmaceutical ingredient (API).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Alkyl iodide degradation or low nucleophilicity. | Use fresh 1-iodopropane (clear, colorless). Add catalytic KI (0.1 equiv) to generate reactive alkyl iodide in situ (Finkelstein). Increase temp to 80°C. |

| Poly-alkylation | Quaternization of the pyridine nitrogen. | Avoid large excess of propyl iodide. Ensure base is not in huge excess. Use |

| Poor Regioselectivity | Solvent effects or high temperature. | Switch solvent to Toluene (non-polar) to favor N-H hydrogen bonding, or lower temperature to 0°C (kinetic control). |

| Emulsion during Workup | DMF presence. | Wash organic layer rigorously with saturated LiCl or brine to break emulsions. |

References

-

Regioselectivity in Pyrazole Alkylation

-

Cesium Carbonate Effect

- Title: Cesium carbonate mediated exclusive N-alkyl

- Source:Tetrahedron Letters.

-

Link:[Link]

-

NMR Characterization of Pyrazole Isomers

- Title: 1H/13C NMR and 15N NMR study of 3(5)-substituted pyrazoles.

- Source:Magnetic Resonance in Chemistry.

-

Link:[Link]

Sources

Application Notes & Protocols: Crystallization of 4-(1-propyl-1H-pyrazol-5-yl)pyridine Complexes

Introduction: The Significance of Crystalline 4-(1-propyl-1H-pyrazol-5-yl)pyridine Complexes

The ligand 4-(1-propyl-1H-pyrazol-5-yl)pyridine is a versatile building block in coordination chemistry and drug development. Its unique electronic and steric properties, arising from the combination of a pyridine and a pyrazole ring, allow for the formation of a diverse range of metal complexes with tunable photophysical and catalytic characteristics.[1] The ability to obtain high-quality single crystals of these complexes is paramount for elucidating their three-dimensional structures through X-ray diffraction. This structural information is critical for understanding structure-activity relationships, designing novel catalysts, and developing new therapeutic agents.

This guide provides a comprehensive overview of established crystallization techniques tailored for obtaining single crystals of 4-(1-propyl-1H-pyrazol-5-yl)pyridine complexes. It moves beyond simple procedural lists to explain the underlying principles and rationale behind experimental choices, empowering researchers to troubleshoot and optimize their crystallization experiments.

Pillar 1: Foundational Principles of Crystallization

Successful crystallization is a carefully controlled process of bringing a solution from a state of solubility to supersaturation, where nucleation and subsequent crystal growth can occur.[2][3] The key is to approach this transition slowly and methodically to allow for the ordered arrangement of molecules into a well-defined crystal lattice. Rapid precipitation will almost invariably lead to amorphous solids or poorly-formed microcrystals unsuitable for single-crystal X-ray diffraction.[4]

Several factors critically influence the crystallization of coordination complexes:

-

Solvent Choice: The ideal solvent or solvent system is one in which the complex has moderate solubility.[5] If the complex is too soluble, it will be difficult to achieve supersaturation.[6] Conversely, if it is poorly soluble, it may be challenging to dissolve a sufficient amount for crystallization. The use of binary or even tertiary solvent systems is a powerful strategy to fine-tune solubility.[3][7]

-

Temperature: Solubility is often temperature-dependent. Slow cooling of a saturated solution can be an effective method to induce crystallization.[2][8]

-

Concentration: Starting with a solution that is near saturation is crucial for most techniques.[5][9]

-

Purity of the Complex: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to defects. It is imperative to start with a highly purified complex.

-

Mechanical Stability: Vibrations and disturbances can disrupt the delicate process of crystal growth, leading to the formation of multiple small crystals instead of a few large ones.[5][10]

Pillar 2: Step-by-Step Crystallization Protocols

The following protocols are presented as starting points. Researchers should be prepared to systematically vary parameters such as solvent, temperature, and concentration to optimize for their specific 4-(1-propyl-1H-pyrazol-5-yl)pyridine complex.

Protocol 1: Slow Evaporation

This is often the simplest and most successful method for obtaining high-quality crystals.[5][7][9] It relies on the slow removal of solvent to gradually increase the concentration of the complex until supersaturation is reached.

Methodology:

-

Solvent Selection: Identify a solvent or solvent mixture in which your complex is moderately soluble. Common choices for coordination complexes include acetonitrile, methanol, ethanol, dichloromethane, and ethyl acetate.[10]

-

Solution Preparation: Prepare a nearly saturated solution of the complex. This can be achieved by adding the solid to the solvent until a small amount no longer dissolves, then filtering the solution to remove any undissolved material and dust particles.[7]

-

Setup: Transfer the clear, filtered solution to a clean, narrow vessel such as a test tube or an NMR tube.[7] A narrow opening helps to slow the rate of evaporation.

-

Evaporation Control: Cover the vessel with a cap that is not airtight. This can be achieved by using a cap with a small hole, or by covering the opening with parafilm and piercing a few small holes with a needle.[7][11] This allows for slow solvent evaporation over a period of days to weeks.[10]

-

Incubation: Place the vessel in a quiet, vibration-free location and allow it to stand undisturbed.[5]

Causality Behind the Choices: The slow rate of evaporation is crucial for allowing molecules to orient themselves correctly as they come out of solution, leading to the formation of a well-ordered crystal lattice.[4] The use of a clean vessel and filtered solution minimizes the number of nucleation sites, encouraging the growth of fewer, larger crystals.[5]

Protocol 2: Vapor Diffusion

Vapor diffusion is a gentle and highly versatile technique, particularly effective when only small amounts of the complex are available.[6][8] It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the complex is insoluble) into a solution of the complex, gradually reducing its solubility.[2][12]

Methodology:

-

Solvent System Selection:

-

"Good" Solvent: Choose a solvent in which your complex is soluble and which has a relatively high boiling point.

-

"Anti-Solvent": Select a more volatile solvent (lower boiling point) in which your complex is insoluble. The two solvents must be miscible.[8]

-

-

Setup (Sitting Drop):

-

Dissolve the complex in a minimal amount of the "good" solvent in a small, open container (e.g., a small vial or a depression in a crystallization plate).

-

Place this container inside a larger, sealable vessel (e.g., a beaker or a jar).

-

Add a pool of the "anti-solvent" to the bottom of the larger vessel, ensuring the level is below the top of the inner container.

-

Seal the outer vessel tightly.[12]

-

-

Mechanism: The more volatile anti-solvent will slowly evaporate and its vapor will diffuse into the solution of the complex. This gradual change in the solvent composition reduces the solubility of the complex, leading to crystallization.[2][8]

-

Incubation: Place the sealed vessel in a stable environment and monitor for crystal growth over several days to weeks.

Data Presentation: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion

| "Good" Solvent (Higher Boiling Point) | "Anti-Solvent" (Lower Boiling Point) |

| Acetonitrile | Diethyl ether, Pentane[8] |

| Methanol | Dichloromethane[8] |

| Toluene | Pentane, Hexane |

| Dichloromethane | Pentane, Hexane |

| Tetrahydrofuran | Hexane |

This table provides general starting points. The optimal combination will depend on the specific solubility of the 4-(1-propyl-1H-pyrazol-5-yl)pyridine complex.

Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)

This technique is based on the slow diffusion of an anti-solvent into a solution of the complex at the interface between two liquid layers.[6]

Methodology:

-

Solvent Selection: Choose a solvent in which the complex is soluble ("good" solvent) and an anti-solvent in which it is insoluble. The two solvents must be miscible, and the anti-solvent should ideally be less dense than the "good" solvent.[10]

-

Setup:

-

Dissolve the complex in the "good" solvent in a narrow vessel, such as a test tube or an NMR tube.

-

Carefully and slowly layer the anti-solvent on top of the solution, minimizing mixing. This can be done by gently running the anti-solvent down the side of the tube with a pipette or syringe.[5]

-

-

Diffusion and Crystallization: Over time, the two solvents will slowly diffuse into one another at the interface. This gradual change in solvent polarity will cause the complex to crystallize at the interface.[10]

-

Incubation: Keep the vessel undisturbed in a stable environment.

Experimental Workflow: Solvent Layering